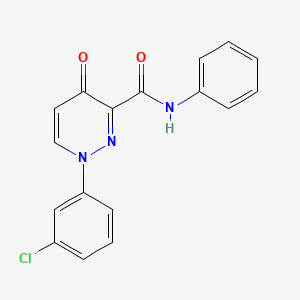

1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound with a pyridazine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of 1,4-dihydropyridazine exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutic agents, suggesting their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide | HepG2 | 2.03 ± 0.72 | |

| Another derivative | HCT116 | 2.40 ± 0.12 |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Studies reveal that it exhibits inhibitory effects on bacterial strains, making it a candidate for developing new antibiotics .

Cardiovascular Regulation

Research has indicated that derivatives of 1,4-dihydropyridine structures are effective in regulating cardiovascular functions. They act as calcium channel blockers, which are essential in managing hypertension and other cardiovascular diseases . The mechanism involves modulation of calcium influx in cardiac and smooth muscle cells.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Anticancer Study : A study involving the treatment of human colon carcinoma cells with the compound showed a marked reduction in cell viability compared to untreated controls.

- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were tested against the compound, demonstrating significant inhibition zones in agar diffusion assays.

Mecanismo De Acción

The mechanism of action of 1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyridazine derivatives such as:

- 1-(3-chlorophenyl)piperazine

- 1-(3-trifluoromethylphenyl)piperazine

- 1-(3-chlorophenyl)-2-(methylamino)propan-1-one .

Uniqueness

1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(3-Chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide, a compound within the dihydropyridazine class, has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

The compound has the molecular formula C17H12ClN3O2 and features a chlorophenyl group attached to a dihydropyridazine core. Its structure is characterized by a planar conformation, which is stabilized through hydrogen bonding interactions within the crystal lattice .

Antimicrobial Properties

Recent studies have indicated that derivatives of dihydropyridazines exhibit significant antimicrobial activity. The compound has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth. For instance, compounds with similar scaffolds have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Antiparasitic Activity

The compound's activity against vector-borne parasitic diseases (VBPDs) is noteworthy. Research indicates that compounds related to this structure have been screened for efficacy against Trypanosoma brucei and Leishmania spp., with several derivatives showing low-micromolar IC50 values. This suggests that this compound may serve as a potential lead compound for developing broad-spectrum antiparasitic agents .

Anticancer Potential

The anticancer properties of dihydropyridazine derivatives are under investigation. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism appears to involve modulation of cell cycle regulators and induction of apoptosis .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that dihydropyridazine derivatives can act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways critical for cellular function .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a derivative exhibited potent activity against E. coli, with an MIC value significantly lower than existing antibiotics .

- Antiparasitic Screening : Another research effort identified several analogs with strong activity against Leishmania species, paving the way for further development into therapeutic agents .

Data Summary

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-4-oxo-N-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2/c18-12-5-4-8-14(11-12)21-10-9-15(22)16(20-21)17(23)19-13-6-2-1-3-7-13/h1-11H,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZUPOYWYVIAAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.